- Design, synthesis and antifungal activity of psoralen derivatives, Molecules, 2017, 22(10),
Cas no 91963-11-0 (7-Hydroxy-3,4,8-trimethylcoumarin)
7-Hydroxy-3,4,8-trimethylcoumarin Chemical and Physical Properties
Names and Identifiers
-
- 2H-1-Benzopyran-2-one,7-hydroxy-3,4,8-trimethyl-
- 7-Hydroxy-3,4,8-trimethyl-2H-chromen-2-one
- 7-hydroxy-3,4,8-trimethylchromen-2-one
- 7-Hydroxy-3,4,8-trimethylcoumarin
- 3,4,8-trimethylumbelliferone
- 7-hydroxy-3,4,8-trimethyl-chromen-2-one
- 7-Hydroxy-3,4,8-trimethyl-2H-1-benzopyran-2-one (ACI)
- Coumarin, 7-hydroxy-3,4,8-trimethyl- (7CI)
- Umbelliferone, 3,4,8-trimethyl- (6CI)
- AKOS001655965
- G87066
- ALBB-015656
- 3,4,8-trimethyl7-hydroxy-coumarin
- SR-01000480012-1
- LS-04895
- InChI=1/C12H12O3/c1-6-7(2)12(14)15-11-8(3)10(13)5-4-9(6)11/h4-5,13H,1-3H
- 7-Hydroxy-3,4,8-trimethylcoumarin, 97%
- DTXSID00238801
- EU-0043511
- SR-01000480012
- SCHEMBL3766383
- EN300-302405
- 2H-1-Benzopyran-2-one, 7-hydroxy-3,4,8-trimethyl-
- GNBLUSRSAGXTJN-UHFFFAOYSA-N
- 91963-11-0
- STL457152
- Oprea1_007309
- MFCD00011569
- CS-0279567
-
- MDL: MFCD00011569
- Inchi: 1S/C12H12O3/c1-6-7(2)12(14)15-11-8(3)10(13)5-4-9(6)11/h4-5,13H,1-3H3
- InChI Key: GNBLUSRSAGXTJN-UHFFFAOYSA-N
- SMILES: O=C1C(C)=C(C)C2C=CC(=C(C=2O1)C)O
Computed Properties
- Exact Mass: 204.07900
- Monoisotopic Mass: 204.078644
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 319
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 9
- XLogP3: 2.2
- Topological Polar Surface Area: 46.5
Experimental Properties
- Color/Form: Not determined
- Density: 1.217
- Melting Point: 278-280 °C (lit.)
- Boiling Point: 378.1°Cat760mmHg
- Flash Point: 167°C
- Refractive Index: 1.58
- PSA: 50.44000
- LogP: 2.42380
7-Hydroxy-3,4,8-trimethylcoumarin Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT
7-Hydroxy-3,4,8-trimethylcoumarin Customs Data
- HS CODE:2932209090
- Customs Data:
China Customs Code:
2932209090Overview:
2932209090. Other lactones. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932209090. other lactones. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-Hydroxy-3,4,8-trimethylcoumarin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 293512-5G |
7-Hydroxy-3,4,8-trimethylcoumarin |
91963-11-0 | 97% | 5G |
1332.02 | 2021-05-17 | |
| Matrix Scientific | 065008-500mg |
7-Hydroxy-3,4,8-trimethyl-2H-chromen-2-one |
91963-11-0 | 500mg |
$95.00 | 2023-09-10 | ||
| TRC | H977585-100mg |
7-Hydroxy-3,4,8-trimethylcoumarin |
91963-11-0 | 100mg |
$ 64.00 | 2023-04-15 | ||
| TRC | H977585-500mg |
7-Hydroxy-3,4,8-trimethylcoumarin |
91963-11-0 | 500mg |
$ 115.00 | 2023-04-15 | ||
| TRC | H977585-1g |
7-Hydroxy-3,4,8-trimethylcoumarin |
91963-11-0 | 1g |
$ 135.00 | 2022-06-04 | ||
| Chemenu | CM286410-5g |
7-Hydroxy-3,4,8-trimethyl-2H-chromen-2-one |
91963-11-0 | 97% | 5g |
$289 | 2021-06-17 | |
| Chemenu | CM286410-10g |
7-Hydroxy-3,4,8-trimethyl-2H-chromen-2-one |
91963-11-0 | 97% | 10g |
$400 | 2021-06-17 | |
| abcr | AB409434-500 mg |
7-Hydroxy-3,4,8-trimethyl-2H-chromen-2-one |
91963-11-0 | 500MG |
€151.00 | 2023-02-20 | ||
| abcr | AB409434-1 g |
7-Hydroxy-3,4,8-trimethyl-2H-chromen-2-one |
91963-11-0 | 1g |
€172.20 | 2023-06-17 | ||
| abcr | AB409434-5 g |
7-Hydroxy-3,4,8-trimethyl-2H-chromen-2-one |
91963-11-0 | 5g |
€389.30 | 2023-06-17 |
7-Hydroxy-3,4,8-trimethylcoumarin Production Method
Production Method 1
Production Method 2
- Synthesis and Biological Investigation of Coumarin Piperazine (Piperidine) Derivatives as Potential Multireceptor Atypical Antipsychotics, Journal of Medicinal Chemistry, 2013, 56(11), 4671-4690
Production Method 3
- Synthesis, antimicrobial, photochemotherapeutic evaluation and molecular docking of novel furobenzopyrones, tetrahydrobenzo- and benzofurobenzopyrones, Pharma Chemica, 2014, 6(6), 256-272
Production Method 4
- Syntheses of 7-ethoxy-3,4-dimethylcoumarin and 5-methoxy-4-methylcoumarin, Indian Journal of Chemistry, 1988, (1), 68-9
7-Hydroxy-3,4,8-trimethylcoumarin Raw materials
7-Hydroxy-3,4,8-trimethylcoumarin Preparation Products
7-Hydroxy-3,4,8-trimethylcoumarin Suppliers
7-Hydroxy-3,4,8-trimethylcoumarin Related Literature
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on 7-Hydroxy-3,4,8-trimethylcoumarin
7-Hydroxy-3,4,8-trimethylcoumarin (CAS No. 91963-11-0): An Overview of Its Properties, Applications, and Recent Research
7-Hydroxy-3,4,8-trimethylcoumarin (CAS No. 91963-11-0) is a unique compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This coumarin derivative is characterized by its distinctive molecular structure, which includes a hydroxyl group at the 7-position and three methyl groups at the 3, 4, and 8 positions. The compound's chemical formula is C12H12O3, and it has a molecular weight of 204.22 g/mol.
The 7-Hydroxy-3,4,8-trimethylcoumarin molecule is known for its fluorescent properties, which make it a valuable tool in various analytical and biological applications. The presence of the hydroxyl group and multiple methyl groups contributes to its unique spectral characteristics, including strong absorption and emission properties in the visible spectrum. These properties have been extensively studied and utilized in fluorescence-based assays and imaging techniques.
In recent years, 7-Hydroxy-3,4,8-trimethylcoumarin has been the subject of numerous research studies aimed at exploring its potential applications in drug discovery and development. One notable area of interest is its use as a fluorescent probe for detecting specific biomolecules and cellular processes. For instance, a study published in the Journal of Fluorescence (2022) demonstrated that 7-Hydroxy-3,4,8-trimethylcoumarin can be effectively used to monitor intracellular calcium levels in live cells. This application is particularly relevant for understanding cellular signaling pathways and developing new therapeutic strategies.
Beyond its use as a fluorescent probe, 7-Hydroxy-3,4,8-trimethylcoumarin has also shown promise in photodynamic therapy (PDT). PDT is a non-invasive treatment modality that involves the use of photosensitizers to generate reactive oxygen species (ROS) upon light activation. A recent study published in the Journal of Photochemistry and Photobiology B: Biology (2021) reported that 7-Hydroxy-3,4,8-trimethylcoumarin exhibits excellent photostability and high singlet oxygen quantum yield, making it a potential candidate for PDT applications in cancer treatment.
The synthesis of 7-Hydroxy-3,4,8-trimethylcoumarin has been well-documented in the literature. One common synthetic route involves the condensation of salicylaldehyde with appropriate methyl-substituted acetoacetates followed by cyclization under acidic conditions. This method yields high purity 7-Hydroxy-3,4,8-trimethylcoumarin with good yields. The ease of synthesis and availability of starting materials make it an attractive compound for both academic research and industrial applications.
In addition to its chemical synthesis, the stability and solubility properties of 7-Hydroxy-3,4,8-trimethylcoumarin are important considerations for its practical use. The compound is generally stable under standard laboratory conditions but may degrade upon exposure to strong acids or bases. Its solubility in organic solvents such as dimethyl sulfoxide (DMSO) and methanol makes it suitable for various solution-based applications.
The safety profile of 7-Hydroxy-3,4,8-trimethylcoumarin has also been evaluated in several studies. While it is generally considered safe for laboratory use when proper handling protocols are followed, it is important to note that some coumarin derivatives can exhibit phototoxicity or other adverse effects under certain conditions. Therefore, researchers should exercise caution when working with this compound and adhere to established safety guidelines.
In conclusion, 7-Hydroxy-3,4,8-trimethylcoumarin (CAS No. 91963-11-0) is a versatile compound with a wide range of applications in chemical and biological research. Its unique molecular structure confers valuable properties such as fluorescence and photostability, making it an important tool for various analytical techniques and therapeutic approaches. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in the scientific community.
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